molecular formula C11H18O2 B2862798 2,11-Dioxadispiro[2.1.55.33]tridecane CAS No. 2248327-45-7

2,11-Dioxadispiro[2.1.55.33]tridecane

Cat. No.: B2862798
CAS No.: 2248327-45-7
M. Wt: 182.263
InChI Key: HREGGXNQTMKEDE-UHFFFAOYSA-N
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Description

2,11-Dioxadispiro[2.1.55.33]tridecane is a complex spirocyclic compound characterized by two oxygen atoms (dioxa) and two spiro junctions connecting three- and five-membered rings within a tridecane framework. Its unique architecture confers rigidity and stereochemical complexity, making it of interest in materials science and pharmaceutical research.

Properties

IUPAC Name

2,11-dioxadispiro[2.1.55.33]tridecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-4-10(5-3-1)8-11(9-13-11)6-7-12-10/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREGGXNQTMKEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3(CCO2)CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,11-Dioxadispiro[2.1.55.33]tridecane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,11-Dioxadispiro[2.1.55.33]tridecane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving the interaction of spirocyclic compounds with biological systems.

    Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 2,11-Dioxadispiro[2.1.55.33]tridecane exerts its effects involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially leading to biological activity. detailed studies on its mechanism of action are limited.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(a) 4,2,5,8,11,14,17,20,27,34,41,46-Undecaoxahexacyclo[7.3.1.2,5,8,11,14,17,20,27,34,41,46]tridecane
  • Molecular Formula : C₃₅H₄₉O₁₀
  • Key Features : A macrocyclic dispiroether with multiple oxygen atoms and fused rings. Shares the spirocyclic and oxygen-rich nature of the target compound but differs in ring sizes and substitution patterns.
(b) 1-{7,10-Dioxadispiro[2.2.4⁶.2³]dodecan-1-yl}methanamine Hydrochloride
  • Molecular Formula: Not explicitly stated, but structural notation indicates smaller spiro rings (2.2.4⁶.2³) compared to the target compound.
  • Key Features : Contains a dioxadispiro core but incorporates an amine hydrochloride functional group, enhancing solubility and reactivity.
(c) 13-Oxabicyclo[10.1.0]tridecane
  • Molecular Formula : C₁₂H₂₂O
  • Key Features : A bicyclic ether with a single oxygen bridge. Lacks spiro junctions but shares the tridecane backbone and oxygenated structure.
  • Applications : Studied for interactions with biological targets (e.g., EGFR in cancer research) due to its ability to bind hydrophobic pockets .

Physicochemical Properties

  • Volatility : Linear tridecane (C₁₃H₂₈) is highly volatile, as evidenced by its role as a VOC in insect secretions and tuberculosis biomarkers . In contrast, 2,11-Dioxadispiro[...]tridecane’s complex structure likely reduces volatility, enhancing stability for solid-state applications.
  • Solubility: The amine hydrochloride derivative () exhibits improved aqueous solubility compared to non-polar analogs like n-tridecane .
  • Thermal Stability : Macrocyclic dispiroethers () show high melting points (>200°C) due to rigid structures, suggesting similar stability for the target compound.

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